
N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
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Overview
Description
N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms, and a propanamide group attached to a cyclohexyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Attachment of the Propanamide Group: The propanamide group can be introduced by reacting the pyridazinone intermediate with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine.
N-alkylation: The final step involves the N-alkylation of the pyridazinone ring with cyclohexylmethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridazinone ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various N-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into the mechanisms of action of pyridazinone derivatives and their potential therapeutic uses.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular receptors, triggering signaling pathways that lead to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)propanamide: Lacks the methyl group on the pyridazinone ring.
N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)butanamide: Has a butanamide group instead of a propanamide group.
N-cyclohexyl-N-methyl-2-(3-methyl-5-oxopyridazin-1(6H)-yl)propanamide: Has a different position of the carbonyl group on the pyridazinone ring.
Uniqueness
N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the cyclohexyl and methyl groups can enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.
Biological Activity
N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and modulation of cellular processes. This article synthesizes findings from diverse sources to elucidate its biological activity, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound (CAS Number: 1235235-33-2) has a molecular weight of 277.36 g/mol. Its structure includes a cyclohexyl group, a methyl group, and a pyridazinone moiety, which are critical for its biological interactions.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1235235-33-2 |
Molecular Weight | 277.36 g/mol |
Structural Formula | C15H20N4O |
Research indicates that compounds with similar structures can modulate various biological pathways, including those involved in cancer cell proliferation and apoptosis. The pyridazinone derivatives have been noted for their ability to inhibit specific protein interactions crucial for tumor growth and survival.
- Inhibition of MYC Oncogene : The compound is part of a class that has shown efficacy in inhibiting the MYC oncogene, which is often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Interaction with G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that the compound may interact with GPCRs, which play significant roles in cell signaling and can influence immune responses .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested .
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be closely related to its structural features:
- Pyridazinone Moiety : The presence of the pyridazinone ring is essential for its interaction with biological targets.
- Cyclohexyl Group : This hydrophobic group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Case Study 1: In Vitro Efficacy
A study involving various cancer cell lines assessed the efficacy of this compound. Results indicated significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction via caspase activation .
Case Study 2: Animal Model Studies
In vivo studies using mouse models demonstrated that administration of this compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11-9-10-14(19)18(16-11)12(2)15(20)17(3)13-7-5-4-6-8-13/h9-10,12-13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIMKUFBDATBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)N(C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.